



# The Genesis of Lirafugratinib (RLY-4008): A Precision Strike Against FGFR2-Altered Cancers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                              |           |
|----------------------|------------------------------|-----------|
| Compound Name:       | Lirafugratinib Hydrochloride |           |
| Cat. No.:            | B15574548                    | Get Quote |

Cambridge, MA - The landscape of targeted cancer therapy has been significantly advanced with the discovery and development of lirafugratinib (RLY-4008), a first-in-class, highly potent, and selective irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical development of RLY-4008, tailored for researchers, scientists, and drug development professionals. RLY-4008 was engineered to overcome the limitations of previous pan-FGFR inhibitors, which were hampered by off-target toxicities and acquired resistance.[1]

## Introduction: The Challenge of Selectively Targeting FGFR2

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly homologous receptor tyrosine kinases (FGFR1-4), plays a crucial role in cell proliferation, survival, and migration.[4] Oncogenic alterations in FGFR2, including fusions, amplifications, and mutations, are known drivers in various solid tumors, most notably intrahepatic cholangiocarcinoma (iCCA).[1][5] While the clinical efficacy of pan-FGFR inhibitors validated FGFR2 as a therapeutic target, their utility has been limited by significant off-target toxicities.[1][2][3] Inhibition of FGFR1 leads to hyperphosphatemia, and inhibition of FGFR4 is associated with diarrhea, often necessitating dose reductions or interruptions that can compromise therapeutic efficacy.[1][6] Furthermore, the emergence of on-target resistance mutations in FGFR2 has been a significant clinical challenge.[1][5]



The high degree of structural similarity among the kinase domains of the FGFR family members posed a considerable challenge to the development of an FGFR2-selective inhibitor using traditional structure-based drug design methods.[1] The kinase domain of FGFR2 shares 95%, 96%, and 88% similarity with FGFR1, FGFR3, and FGFR4, respectively.[1] This challenge spurred an innovative approach to drug discovery.

## A Novel Discovery Paradigm: Motion-Based Drug Design

The discovery of RLY-4008 was enabled by a "motion-based drug design" paradigm, which leveraged long-timescale molecular dynamics simulations to identify subtle conformational differences between the FGFR family members.[6] This computational approach, which utilized the Anton 2 supercomputer, revealed that the P-loop of FGFR2 exhibits less flexibility compared to the more dynamic P-loop of FGFR1.[6] This differential in motion provided a unique opportunity to design a molecule that could selectively and irreversibly bind to a cysteine residue (Cys491) within the P-loop of FGFR2, while sparing the other FGFR isoforms. [1][6] This led to the development of lirafugratinib, a covalent inhibitor that demonstrates remarkable selectivity for FGFR2.[6]

## Mechanism of Action: Irreversible and Selective Inhibition of FGFR2

RLY-4008 is an orally bioavailable small molecule that potently and irreversibly inhibits FGFR2. [3][4] Upon administration, RLY-4008 binds to and inhibits FGFR2, leading to the suppression of downstream signaling pathways that are critical for the proliferation of FGFR2-overexpressing tumor cells.[4] The irreversible covalent bond with Cys491 in the P-loop of FGFR2 ensures sustained target inhibition.[1] This selective mechanism of action spares other FGFR isoforms, thereby avoiding the common off-target toxicities associated with pan-FGFR inhibitors.[1][2][3]

Below is a diagram illustrating the FGFR2 signaling pathway and the point of intervention by RLY-4008.





Click to download full resolution via product page

Figure 1: Simplified FGFR2 Signaling Pathway and RLY-4008 Inhibition.





# Preclinical Development: Potency, Selectivity, and In Vivo Efficacy

RLY-4008 has demonstrated a highly potent and selective profile in a battery of preclinical studies.

#### **Biochemical and Cellular Potency**

In biochemical assays, RLY-4008 exhibits potent inhibition of FGFR2 with a half-maximal inhibitory concentration (IC50) of 3 nmol/L.[1] Its selectivity over other FGFR family members is substantial, with over 250-fold selectivity against FGFR1, over 80-fold against FGFR3, and over 5,000-fold against FGFR4.[1] This high degree of selectivity is maintained in cellular assays, where RLY-4008 potently inhibits the proliferation of cancer cell lines driven by FGFR2 alterations, while having minimal effect on cell lines dependent on other FGFRs.[1]

| Parameter                    | FGFR1     | FGFR2  | FGFR3    | FGFR4       |
|------------------------------|-----------|--------|----------|-------------|
| Biochemical<br>IC50 (nmol/L) | >750      | 3      | ~240     | >15,000     |
| Selectivity vs.<br>FGFR2     | >250-fold | 1-fold | >80-fold | >5,000-fold |

Table 1: Biochemical Potency and Selectivity of RLY-4008[1]

#### **Activity Against Resistance Mutations**

A key advantage of RLY-4008 is its potent activity against known clinical on-target resistance mutations that emerge during treatment with other pan-FGFR inhibitors.[1][5] In preclinical models, RLY-4008 has shown the ability to induce tumor regression in xenografts harboring common FGFR2 resistance mutations, such as V565F and N549K, where other pan-FGFR inhibitors are ineffective.[7]

#### In Vivo Efficacy and Pharmacokinetics

In multiple xenograft and patient-derived xenograft (PDX) models of FGFR2-altered cancers, including iCCA, gastric, and endometrial cancers, RLY-4008 demonstrated dose-dependent



tumor regression.[1][7] Importantly, these anti-tumor effects were observed at doses that did not induce hyperphosphatemia, confirming the functional selectivity of RLY-4008 in vivo.[6] Preclinical pharmacokinetic studies in various species showed that RLY-4008 has properties suitable for oral dosing.[8]

| Xenograft Model              | FGFR2 Alteration             | RLY-4008 Effect  |
|------------------------------|------------------------------|------------------|
| SNU-16 (Gastric Cancer)      | Amplification                | Tumor Regression |
| iCCA PDX                     | Fusion                       | Tumor Regression |
| Endometrial Cancer Xenograft | Mutation                     | Tumor Regression |
| iCCA Xenograft with V565F    | Fusion + Resistance Mutation | Tumor Regression |

Table 2: In Vivo Anti-Tumor Activity of RLY-4008 in Preclinical Models[1][7]

### **Clinical Development: The ReFocus Trial**

RLY-4008 is currently being evaluated in the Phase 1/2 ReFocus clinical trial (NCT04526106), a first-in-human study in patients with advanced or metastatic solid tumors harboring FGFR2 alterations.[5][9] The study consists of a dose-escalation phase to determine the recommended Phase 2 dose (RP2D) and a dose-expansion phase to further evaluate safety and efficacy in specific patient cohorts.[5]

#### **Clinical Efficacy**

Initial results from the ReFocus trial have been highly encouraging. In FGFR inhibitor-naïve patients with FGFR2 fusion-positive cholangiocarcinoma, RLY-4008 has demonstrated a high overall response rate (ORR). At doses of 70 mg daily or higher, an ORR of 73% was observed. [9] Notably, RLY-4008 also showed clinical activity in patients who had previously been treated with other FGFR inhibitors, with an ORR of 21% in this population at doses of 70 mg or higher. [9]



| Patient Population (FGFR2<br>Fusion-Positive<br>Cholangiocarcinoma) | RLY-4008 Dose | Overall Response Rate<br>(ORR) |
|---------------------------------------------------------------------|---------------|--------------------------------|
| FGFR Inhibitor-Naïve (n=11)                                         | ≥70 mg daily  | 73%                            |
| FGFR Inhibitor-Pretreated (n=14)                                    | ≥70 mg daily  | 21%                            |
| FGFR Inhibitor-Naïve (n=14)                                         | <70 mg daily  | 36%                            |
| FGFR Inhibitor-Pretreated (n=36)                                    | <70 mg daily  | 11%                            |

Table 3: Clinical Efficacy of RLY-4008 in the ReFocus Trial[9]

#### **Safety and Tolerability**

The safety profile of RLY-4008 has been manageable and consistent with its selective mechanism of action.[9] The most common treatment-related adverse events are generally low-grade and include on-target effects such as stomatitis, palmar-plantar erythrodysesthesia (hand-foot syndrome), and nail toxicities.[6][9] Importantly, clinically significant hyperphosphatemia and diarrhea, the dose-limiting toxicities of pan-FGFR inhibitors, have not been observed.[1][6] The recommended Phase 2 dose has been established at 70 mg once daily.[9]

#### **Clinical Pharmacokinetics**

Pharmacokinetic analyses from the ReFocus trial have shown that RLY-4008 has a favorable profile, with an effective half-life that supports once-daily dosing.[9] At the RP2D of 70 mg daily, continuous target inhibition of 96% or greater is achieved.[9]

| Pharmacokinetic Parameter       | Value            |
|---------------------------------|------------------|
| Recommended Phase 2 Dose (RP2D) | 70 mg once daily |
| Target Inhibition at RP2D       | ≥96%             |

Table 4: Clinical Pharmacokinetic and Pharmacodynamic Profile of RLY-4008[9]



## **Experimental Protocols Biochemical Kinase Assay**

The inhibitory activity of RLY-4008 against FGFR kinase domains was assessed using a biochemical assay. The protocol involved the pre-incubation of recombinant human FGFR1, 2, 3, or 4 kinase domains with varying concentrations of RLY-4008. The kinase reaction was initiated by the addition of ATP and a substrate peptide. After a defined incubation period, the reaction was quenched, and the extent of substrate phosphorylation was measured to determine the IC50 values.





Click to download full resolution via product page

Figure 2: General Workflow for the Biochemical Kinase Assay.

### **Cell Proliferation Assay**



The anti-proliferative effect of RLY-4008 was evaluated in various cancer cell lines. Cells were seeded in 96-well plates and treated with a range of RLY-4008 concentrations for 96 hours. Cell viability was then assessed using a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The IC50 values for cell proliferation were then calculated.



Click to download full resolution via product page

Figure 3: Workflow for the Cell Proliferation Assay.

#### In Vivo Xenograft Studies

The in vivo efficacy of RLY-4008 was assessed in immunodeficient mice bearing subcutaneous tumors derived from human cancer cell lines or patient tumors. Once tumors reached a



specified volume, mice were randomized into treatment and vehicle control groups. RLY-4008 was administered orally at various dose levels and schedules. Tumor volume and body weight were monitored regularly. At the end of the study, tumors were often collected for pharmacodynamic analysis, such as measuring the levels of phosphorylated FGFR2.



Click to download full resolution via product page

Figure 4: General Workflow for In Vivo Xenograft Studies.

#### **Conclusion and Future Directions**

The discovery and development of lirafugratinib (RLY-4008) represent a significant breakthrough in the precision targeting of FGFR2-driven cancers. By employing a novel motion-based drug design strategy, a highly selective and potent irreversible inhibitor of FGFR2



was created, overcoming the limitations of previous pan-FGFR inhibitors. Preclinical studies have demonstrated its remarkable selectivity and potent anti-tumor activity, even against acquired resistance mutations. The initial clinical data from the ReFocus trial are highly promising, showing a favorable safety profile and significant efficacy in patients with FGFR2-altered cholangiocarcinoma.

Ongoing and future studies will further delineate the therapeutic potential of RLY-4008 across a broader range of FGFR2-altered solid tumors.[10][11] The development of RLY-4008 serves as a compelling example of how innovative drug discovery approaches can lead to the creation of transformative therapies for patients with genetically defined cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pnas.org [pnas.org]
- 2. targetedonc.com [targetedonc.com]
- 3. JCI Identification of potent biparatopic antibodies targeting FGFR2 fusion—driven cholangiocarcinoma [ici.org]
- 4. ascopubs.org [ascopubs.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. ASCO American Society of Clinical Oncology [asco.org]
- 8. sec.gov [sec.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. REFOCUS: A First-in-Human Study of Highly Selective FGFR2 Inhibitor, RLY-4008, in Patients With ICC and Other Advanced Solid Tumors [clin.larvol.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Genesis of Lirafugratinib (RLY-4008): A Precision Strike Against FGFR2-Altered Cancers]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15574548#discovery-and-development-of-rly-4008]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com